4-(3-Chloropropyl)morpholine

Purity specification Quality assurance Synthetic intermediate

4-(3-Chloropropyl)morpholine (CAS 7357-67-7; C₇H₁₄ClNO; MW 163.65) is a bifunctional synthetic intermediate that combines a morpholine ring with a terminal 3-chloropropyl side chain. The compound is a colorless to light yellow clear liquid at 20°C with boiling points reported as 110–115°C at 25 mmHg and 227.1°C at 760 mmHg.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
CAS No. 7357-67-7
Cat. No. B193441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloropropyl)morpholine
CAS7357-67-7
Synonyms4-(3-Chloropropyl)morpholine;  1-Chloro-3-morpholinopropane;  3-(Morpholin-4-yl)propyl Chloride;  3-Chloro-1-(morpholin-4-yl)propane;  3-Morpholinopropyl Chloride;  NSC 28831;  NSC 38889;  N-(3-Chloropropyl)morpholine
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESC1COCCN1CCCCl
InChIInChI=1S/C7H14ClNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2
InChIKeyPIAZYBLGBSMNLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceColourless to Yellow Oil

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Chloropropyl)morpholine CAS 7357-67-7: Procurement-Ready Physicochemical and Specification Baseline


4-(3-Chloropropyl)morpholine (CAS 7357-67-7; C₇H₁₄ClNO; MW 163.65) is a bifunctional synthetic intermediate that combines a morpholine ring with a terminal 3-chloropropyl side chain [1]. The compound is a colorless to light yellow clear liquid at 20°C with boiling points reported as 110–115°C at 25 mmHg and 227.1°C at 760 mmHg . Commercial specifications routinely include purity thresholds of >98.0% (GC/T) or >99% (GC), with density measured at 1.07–1.08 g/cm³ and refractive index of 1.47 . The terminal chloroalkyl group enables nucleophilic substitution and alkylation reactions central to its downstream synthetic utility [2].

Why Generic Substitution of 4-(3-Chloropropyl)morpholine with In-Class Analogs Fails: A Procurement Risk Primer


Substituting 4-(3-chloropropyl)morpholine with morpholine analogs bearing different alkyl chain lengths (e.g., 4-(2-chloroethyl)morpholine) or different halogen leaving groups (e.g., 4-(3-bromopropyl)morpholine) introduces quantifiable changes in both synthetic performance and downstream analytical validity. The three-carbon propyl spacer in 4-(3-chloropropyl)morpholine determines the spatial orientation of the morpholine moiety in final drug molecules—a parameter that cannot be replicated by the shorter ethyl chain of 4-(2-chloroethyl)morpholine (CAS 3240-94-6) [1]. While 4-(3-bromopropyl)morpholine offers higher leaving group reactivity, its markedly higher density (1.335 g/cm³) and boiling point (243°C) alter reaction conditions and complicate purification workflows compared to the target compound's lower-density profile . Additionally, for pharmaceutical applications, this specific compound is codified as Gefitinib Impurity VI—an identity that other morpholine analogs do not possess, rendering them analytically non-interchangeable for regulated quality control workflows [2]. The quantitative evidence in Section 3 substantiates each of these differentiation dimensions.

Quantitative Evidence for 4-(3-Chloropropyl)morpholine Differentiation Against Comparators


Commercial Purity Attainability: >99% (GC) Versus Standard >98% (GC/T) Thresholds

Procurement-grade 4-(3-chloropropyl)morpholine is commercially available at a minimum purity specification of >99% (GC), exceeding the industry-standard threshold of >98.0% (GC/T) offered by multiple major suppliers for the same compound . This higher purity ceiling directly impacts downstream reaction reproducibility by minimizing impurity-derived side reactions in sensitive alkylation steps.

Purity specification Quality assurance Synthetic intermediate

Synthetic Yield Optimization: Protected versus Unprotected Alkylation Route

In the preparation of 7-morpholinylpropylamino-substituted 1,6-naphthyridine FGFR inhibitors, direct alkylation of the unprotected 7-amino anion with excess 4-(3-chloropropyl)morpholine in DMF yielded only 10% of the desired product, whereas alkylation of the 7-acetamido-protected anion followed by mild alkaline hydrolysis increased the yield to 64% [1]. This 6.4-fold yield improvement demonstrates the critical importance of synthetic route selection when deploying this electrophile.

Synthetic yield Alkylation efficiency FGFR inhibitor

Physicochemical Differentiation from 4-(2-Chloroethyl)morpholine: Chain Length Impact on Properties

The three-carbon propyl spacer in 4-(3-chloropropyl)morpholine (C₇H₁₄ClNO; MW 163.65) yields measurably different physicochemical properties compared to the two-carbon ethyl spacer in 4-(2-chloroethyl)morpholine (C₆H₁₂ClNO; MW 149.62). The target compound exhibits a boiling point of 227.1°C at 760 mmHg versus 202.8°C for the ethyl analog—a difference of 24.3°C that affects distillation and purification workflows [1].

Physicochemical properties Alkyl chain length Boiling point

Leaving Group Density Contrast: 4-(3-Chloropropyl)morpholine versus 4-(3-Bromopropyl)morpholine

The brominated analog 4-(3-bromopropyl)morpholine (CAS 125422-83-5) exhibits a density of 1.335 g/cm³—substantially higher than the 1.07–1.08 g/cm³ of 4-(3-chloropropyl)morpholine . This 24% density increase alters liquid handling characteristics and phase separation behavior in aqueous-organic workups.

Density Halogen leaving group Physical property

Gefitinib Impurity VI Identity: Analytical Standard for ANDA/QC Workflows

4-(3-Chloropropyl)morpholine (CAS 7357-67-7) is officially designated as Gefitinib Impurity VI and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Application (ANDA) contexts [1]. This identity is unique to the chloro analog—neither the bromo analog nor the ethyl-chain variant holds an equivalent defined impurity status in gefitinib monographs.

Pharmaceutical impurity Reference standard Gefitinib

Evidence-Backed Application Scenarios for 4-(3-Chloropropyl)morpholine in Research and Industrial Procurement


High-Yield Synthesis of 7-Morpholinylpropylamino-Substituted Kinase Inhibitors

Procurement of high-purity 4-(3-chloropropyl)morpholine enables the 64% isolated yield route for 7-aminoalkylation of 1,6-naphthyridine FGFR inhibitors when deployed with the 7-acetamido protection strategy [1]. This 6.4-fold yield advantage over the unprotected 10% route directly reduces raw material costs per gram of final inhibitor and minimizes chromatography burden during purification. Users should specify >98% purity grade to ensure consistent alkylation efficiency in this DMF-mediated reaction.

Gefitinib Manufacturing: Intermediate Procurement and Impurity Reference Standard

This compound functions both as the synthetic intermediate for constructing the gefitinib side chain (N-alkylation of 3-hydroxy-4-methoxybenzonitrile) and as the analytically defined Gefitinib Impurity VI for QC release testing [2]. Procurement for production-scale synthesis demands bulk quantities (>100 g) at >98% purity, while analytical laboratories require characterized reference standard lots with certificate of analysis documenting exact purity (e.g., 99.35% ) and traceable USP/EP linkage.

Medicinal Chemistry: Morpholine-Propyl Side Chain Installation in Lead Optimization

In lead optimization campaigns, 4-(3-chloropropyl)morpholine provides a reliable electrophile for introducing a morpholine-propyl pharmacophore onto nucleophilic scaffolds (amines, phenols, thiols) [3]. The three-carbon spacer length—validated in the gefitinib scaffold—provides a defined spatial separation between the basic morpholine nitrogen (improving aqueous solubility) and the core pharmacophore. Users selecting this compound over 4-(2-chloroethyl)morpholine gain the additional 24.3°C boiling point elevation and established spacer geometry precedent in marketed drugs .

Analytical Method Development and Validation for ANDA Filings

Analytical laboratories supporting ANDA submissions for generic gefitinib require 4-(3-chloropropyl)morpholine as Gefitinib Impurity VI for method development, validation, and routine QC [2]. Procurement from a supplier offering full characterization data and pharmacopeial traceability ensures regulatory compliance during method transfer. The compound's density of 1.08 g/cm³ and refractive index of 1.47 serve as orthogonal identity confirmation parameters in QC release testing .

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